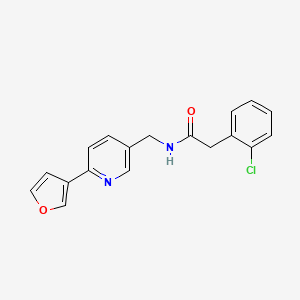

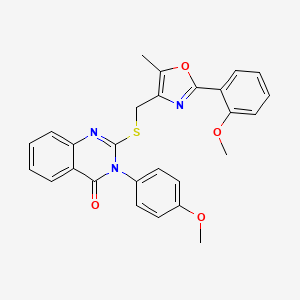

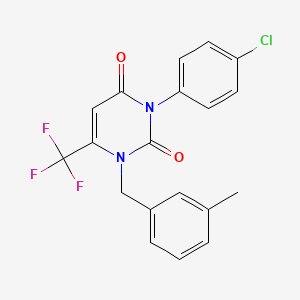

2-(2-chlorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide, also known as CP-690,550, is a small molecule drug that has been developed as a potent inhibitor of JAK3 (Janus kinase 3). JAK3 is a tyrosine kinase that plays a key role in the immune system and is involved in the development and differentiation of immune cells. CP-690,550 has been shown to have significant immunosuppressive effects and has been investigated as a potential treatment for a variety of autoimmune diseases.

Scientific Research Applications

Photovoltaic Efficiency and Ligand Protein Interactions

Studies on benzothiazolinone acetamide analogs, similar in complexity to the compound of interest, have explored their potential in photovoltaic applications and ligand-protein interactions. These compounds exhibit good light harvesting efficiency and free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs). Furthermore, molecular docking studies with Cyclooxygenase 1 (COX1) suggest potential for biological interactions, indicating the compound's versatility in both energy and biochemistry research (Mary et al., 2020).

Oxidation Reactivity and Synthetic Applications

Research on pyridin-2-yl acetamides, which share the pyridine moiety with the target compound, has explored their oxidation reactivity, leading to the generation of diverse products. This chemical behavior is crucial for synthetic chemistry, offering pathways to novel compounds and potentially enhancing the target compound's utility in creating new materials or pharmaceuticals (Pailloux et al., 2007).

Corrosion Inhibition

The study of acetamide derivatives, especially those involving pyridin-2-yl groups, has highlighted their effectiveness as corrosion inhibitors. This property is valuable in materials science, indicating that similar compounds could protect metals from corrosion in acidic environments, extending their application in industrial and engineering contexts (Yıldırım & Cetin, 2008).

Electrophilic and Nucleophilic Properties

Compounds structurally related to the target molecule have been synthesized to explore their electrophilic and nucleophilic properties, leading to the creation of novel insecticide probes. Such studies demonstrate the chemical versatility of these compounds, suggesting potential applications in developing new agrochemicals or pharmaceuticals (Zhang et al., 2004).

Furan-3-yl Pyridine Interactions

Research on the interactions of furan-3-ones with diaminopyridine derivatives, including furan-3-yl and pyridin-3-yl motifs, has led to the synthesis of novel organic compounds. These findings highlight the potential for the target compound to serve as a precursor in organic synthesis, contributing to the development of new drugs or materials (Sacmacl et al., 2012).

properties

IUPAC Name |

2-(2-chlorophenyl)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2/c19-16-4-2-1-3-14(16)9-18(22)21-11-13-5-6-17(20-10-13)15-7-8-23-12-15/h1-8,10,12H,9,11H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQPOWTWMGKPJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)NCC2=CN=C(C=C2)C3=COC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2930530.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2930545.png)

![7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2930546.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2930552.png)